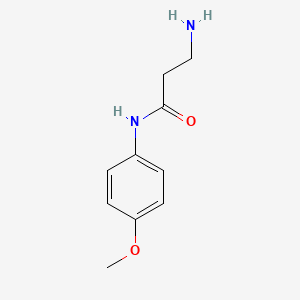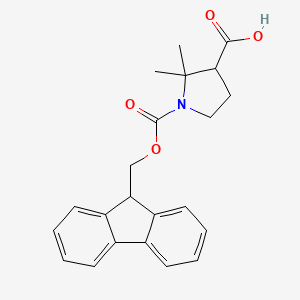
1-(9H-Fluoren-9-ylmethoxycarbonyl)-2,2-dimethylpyrrolidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(9H-Fluoren-9-ylmethoxycarbonyl)-2,2-dimethylpyrrolidine-3-carboxylic acid” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of a compound can be determined by its InChI code or SMILES string. For example, a similar compound, “®-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid”, has the SMILES string CC(C)(C)OC(=O)N1CCN(C@HC(O)=O)C(=O)OCC2c3ccccc3-c4ccccc24 .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can often be inferred from its structure. For example, a similar compound, “(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid”, has a molecular weight of 355.38 . Another similar compound, “(2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-phenylpyrrolidine-2-carboxylic acid”, is a solid at room temperature .
Wissenschaftliche Forschungsanwendungen
Protecting Hydroxy-Groups
- The Fmoc group is effective for protecting hydroxy-groups in synthesis, compatible with various acid- and base-labile protecting groups. It can be removed conveniently using triethylamine in dry pyridine solution, while other base-labile protecting groups remain intact (Gioeli & Chattopadhyaya, 1982).
Synthesis of Thiazole-Carboxylic Acid
- A synthesis method for 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid from 3‐bromopyruvic acid and (aminothioxomethyl)carbamic acid 9H‐fluoren‐9‐ylmethyl ester (N‐Fmoc‐thiourea) has been developed, showcasing Fmoc's utility in synthesizing complex organic compounds (Le & Goodnow, 2004).
Solid-Phase Synthesis of Peptide Amides
- Fmoc derivatives like dimethoxybenzhydrylamine are used in solid-phase peptide synthesis, particularly for creating C-terminal amides. The use of Fmoc in this context simplifies the peptide synthesis process (Funakoshi et al., 1988).
Synthesis of Aromatic Polyamides
- Fmoc derivatives have been used in synthesizing aromatic polyamides containing ether and bulky fluorenylidene groups. These polymers demonstrate high solubility in organic solvents and excellent thermal stability, highlighting the role of Fmoc in material science (Hsiao, Yang, & Lin, 1999).
Enantioselective Complexation
- Molecular clefts derived from 9,9′-spirobi[9H-fluorene] using Fmoc have been utilized for enantioselective complexation of pyranosides and dicarboxylic acids, demonstrating Fmoc's utility in stereochemistry (Cuntze et al., 1995).
Photocatalysis in Organic Synthesis
- 3-Amino-fluorene-2,4-dicarbonitriles (AFDCs) with Fmoc have been used as photocatalysts for the decarboxylative arylation of α-amino acids and α-oxy acids, demonstrating its role in advanced organic synthesis techniques (Chen, Lu, & Wang, 2019).
Bioimaging Applications
- Fmoc derivatives have been explored for bioimaging, such as a water-soluble fluorene derivative used in two-photon fluorescence microscopy for integrin imaging, indicating Fmoc's potential in biomedical applications (Morales et al., 2010).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-2,2-dimethylpyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-22(2)19(20(24)25)11-12-23(22)21(26)27-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,11-13H2,1-2H3,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCYJNPWHNSGCCX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Fluoro-3-[[1-(6-methylpyrimidin-4-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2409903.png)
![2,5-dichloro-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2409904.png)
![2-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethoxy]isonicotinonitrile](/img/structure/B2409908.png)
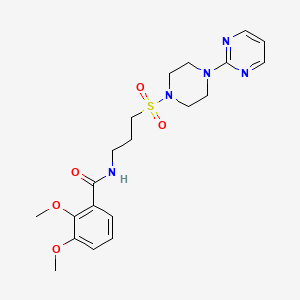
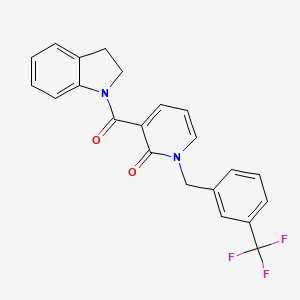
![6-(4-(3-chlorophenyl)piperazine-1-carbonyl)-1,3-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2409912.png)

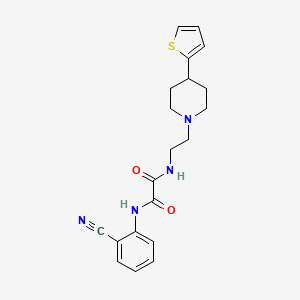
![1-[(4-fluorophenyl)methyl]-N-(3-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2409917.png)
![2-Chloro-N-[2-(5-methylthiophen-2-yl)-2-morpholin-4-ylethyl]propanamide](/img/structure/B2409920.png)
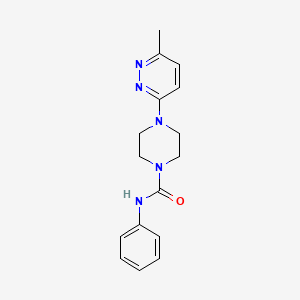
![(5Z)-5-({3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}methylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B2409924.png)
![3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one](/img/structure/B2409925.png)
